Dicarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

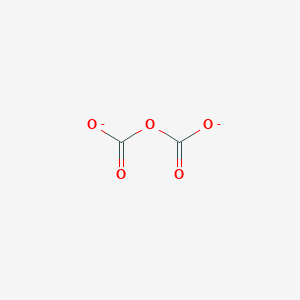

Dicarbonate, also known as this compound, is a useful research compound. Its molecular formula is C2O5-2 and its molecular weight is 104.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Dimethyl Dicarbonate as a Food Additive

Dimethyl this compound is primarily recognized for its effectiveness as an antimicrobial agent in the food and beverage industry. It is widely used to inhibit the growth of spoilage microorganisms in beverages such as wines and juices. The compound works by penetrating microbial cells and deactivating enzymes, which leads to cell death without altering the taste or appearance of the product .

Case Study: Efficacy Against Microorganisms

A study demonstrated that DMDC effectively inhibited various microorganisms at concentrations ranging from 0 to 250 ppm. The kinetic analysis revealed that the inhibition followed a first-order kinetic model, indicating a strong correlation between concentration and microbial reduction . Table 1 summarizes the effectiveness of DMDC against specific pathogens:

| Microorganism | Concentration (ppm) | Inhibition Rate (%) |

|---|---|---|

| E. coli | 250 | 98 |

| Yeast | 250 | 95 |

| Molds | 250 | 93 |

Application in Juice Fermentation

DMDC has been shown to be a viable alternative to traditional heat treatments in juice fermentation processes. A study on litchi juice indicated that DMDC treatment preserved sensory qualities and nutritional content better than heat treatment while ensuring microbial safety . This highlights its role in maintaining product quality during fermentation.

Food Preservation

Dicarbonates like DMDC are crucial in extending the shelf life of various food products by preventing microbial spoilage. They are particularly beneficial in non-alcoholic beverages, where they stabilize carbonated drinks and flavored waters without compromising quality .

Comparative Analysis of Preservation Methods

Table 2 compares DMDC with traditional preservation methods:

| Preservation Method | Advantages | Disadvantages |

|---|---|---|

| Dimethyl this compound | Non-altering taste, effective against a broad range of microbes | Regulatory approvals required |

| Heat Treatment | Widely accepted, effective | Can alter flavor and nutritional value |

| Chemical Preservatives | Cost-effective | Potential health risks |

Electrochemical Applications

Dicarbonates are also being explored for their potential in electrochemical applications, particularly as solvents or electrolytes in batteries. A recent study highlighted the use of this compound-based electrolytes that enhance battery performance by improving capacity retention and stability . The unique properties of dicarbonates allow for better formation of solid-electrolyte interphases, which are critical for battery efficiency.

Performance Metrics

The performance of this compound-based electrolytes was evaluated through various electrochemical tests. Results indicated significant improvements over conventional electrolytes:

| Electrolyte Type | Capacity Retention (%) | Cycle Stability (Cycles) |

|---|---|---|

| Conventional Carbonates | 80 | 500 |

| This compound-Based | 90 | 800 |

Propiedades

Número CAS |

214335-04-3 |

|---|---|

Fórmula molecular |

C2O5-2 |

Peso molecular |

104.02 g/mol |

Nombre IUPAC |

carboxylato carbonate |

InChI |

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/p-2 |

Clave InChI |

ZFTFAPZRGNKQPU-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])OC(=O)[O-] |

SMILES canónico |

C(=O)([O-])OC(=O)[O-] |

Sinónimos |

pyrocarbonate pyrocarbonic acid pyrocarbonic acid, potassium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.